molecular formula C11H9F3O2 B1586993 4-Vinylbenzyl trifluoroacetate CAS No. 229956-99-4

4-Vinylbenzyl trifluoroacetate

Cat. No. B1586993
CAS RN: 229956-99-4
M. Wt: 230.18 g/mol
InChI Key: XIUWQGVPNPHEOI-UHFFFAOYSA-N
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Description

4-Vinylbenzyl trifluoroacetate is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.18 . It is a specialty product used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 . The SMILES representation is: C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.19 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Amphiphilic Triblock Copolymer

One application involves the synthesis of an amphiphilic triblock copolymer of polystyrene and poly(4-vinylbenzyl glucoside) via TEMPO-mediated living radical polymerization. This method enabled the creation of a polymer with TEMPO moieties at both chain ends, leading to materials with unique solubility properties in both toluene (good solvent for polystyrene) and water (good solvent for saccharides), offering potential in various biomedical and industrial applications (Narumi et al., 2002).

Polystyrene Microgel with Glucose

Another study reported the synthesis of polystyrene microgel with glucose as a hydrophilic segment via controlled free-radical polymerization. This work produced microgels that demonstrated stable suspension in toluene, showcasing potential for drug delivery systems due to their hydrophilic properties and ability to form stable suspensions in various solvents (Narumi et al., 2006).

Polystyrene Microgel Amphiphiles with Maltohexaose

Research on polystyrene microgel amphiphiles incorporating maltohexaose synthesized via copolymerization presents a novel approach to creating polymers capable of solubilizing fullerite in aqueous solutions. This development has implications for enhancing the solubility of hydrophobic compounds in water, potentially beneficial for pharmaceutical and material science applications (Narumi et al., 2006).

Glycoconjugated Polymer Synthesis

The synthesis of glycoconjugated polymers, specifically polystyrene-block-poly(4-vinylbenzyl glucoside) and polystyrene-block-poly(4-vinylbenzyl maltohexaoside), via 2,2,6,6-tetramethylpiperidine-1-oxyl-mediated living radical polymerization, demonstrates the versatility of 4-vinylbenzyl trifluoroacetate in creating block copolymers with adjustable hydrophilic segments. These materials are promising for applications that require specific interactions with biological molecules or cells (Narumi et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, 4-Vinylbenzyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . More research is needed to provide specific safety and hazard information for 4-Vinylbenzyl trifluoroacetate.

properties

IUPAC Name

(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUWQGVPNPHEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380764
Record name 4-Vinylbenzyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229956-99-4
Record name 4-Vinylbenzyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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